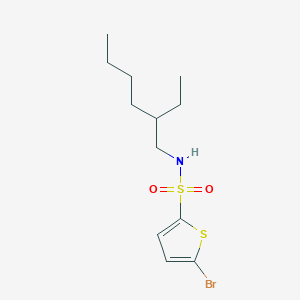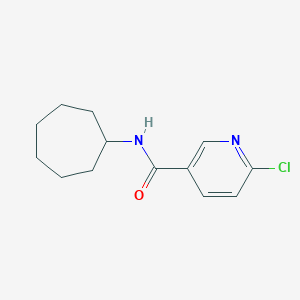
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB belongs to the class of benzamide derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
作用机制
The exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies suggest that this compound exerts its biological effects by modulating various signaling pathways in the body. For instance, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, this compound has been shown to increase the levels of antioxidant enzymes, which could help protect against oxidative stress. This compound has also been found to reduce pain and improve cognitive function in animal models.
实验室实验的优点和局限性
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological effects at low concentrations. Moreover, this compound has been shown to be stable under physiological conditions, making it a suitable candidate for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For instance, its solubility in aqueous solutions is limited, which could affect its bioavailability. Moreover, the exact mechanism of action of this compound is not fully understood, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One potential application of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Moreover, this compound has been found to sensitize cancer cells to chemotherapy, which could enhance the efficacy of existing cancer treatments. Another potential application of this compound is in the treatment of neurodegenerative diseases. This compound has been shown to possess neuroprotective properties, which could be useful in the treatment of Alzheimer's and Parkinson's. Moreover, this compound has been found to improve cognitive function in animal models, suggesting that it could be useful in the treatment of cognitive disorders. Finally, this compound could also be studied for its potential antimicrobial properties, which could be useful in the development of new antibiotics.
合成方法
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized using a multistep reaction process. The first step involves the preparation of 6-methoxy-1,3-benzothiazol-2-amine by reacting 2-aminothiophenol with dimethyl sulfate and sodium hydroxide. The resulting compound is then reacted with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of triethylamine to form this compound.
科学研究应用
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. Several studies have reported its antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been found to exhibit potent analgesic effects, making it a promising candidate for pain management. Moreover, this compound has been shown to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H15BrN2O4S |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H15BrN2O4S/c1-22-10-4-5-11-14(8-10)25-17(19-11)20-16(21)9-6-12(23-2)15(18)13(7-9)24-3/h4-8H,1-3H3,(H,19,20,21) |
InChI 键 |
YYYNDMJRBNBWJI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)






